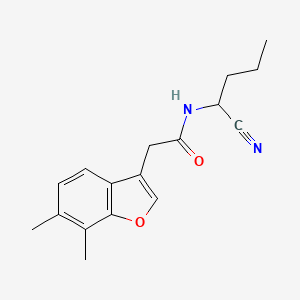
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide, also known as DMBA-N-butyramide, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Wirkmechanismus
The mechanism of action of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are known to contribute to neuronal damage and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to possess various biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival and plasticity. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has also been found to possess analgesic properties and can reduce pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide is its potent neuroprotective properties, which make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide. One of the most promising areas of research is the development of new therapeutic strategies for neurodegenerative diseases. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to possess potent neuroprotective properties and could be used to develop new drugs that target the underlying mechanisms of neurodegeneration. Other potential areas of research include the study of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide's anti-inflammatory and analgesic properties and its potential application in cancer research.
Synthesemethoden
The synthesis of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide involves the reaction of 6,7-dimethyl-1-benzofuran-3-carboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with cyanogen bromide to yield the final product, N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been studied extensively for its potential application in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience, where it has been found to possess neuroprotective properties. Studies have demonstrated that N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-5-14(9-18)19-16(20)8-13-10-21-17-12(3)11(2)6-7-15(13)17/h6-7,10,14H,4-5,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUPJDUOHDMKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=COC2=C1C=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

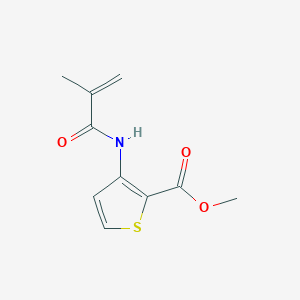
![5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584794.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2584795.png)
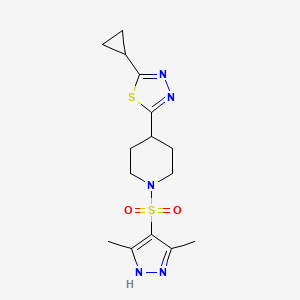
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)
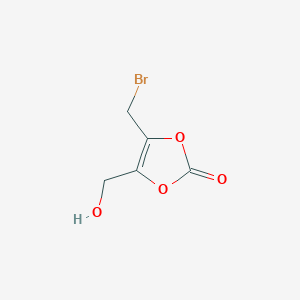
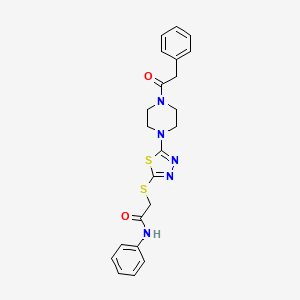

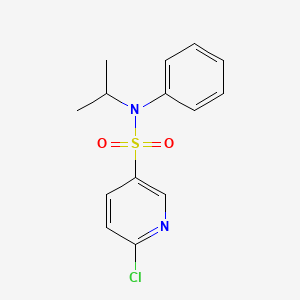
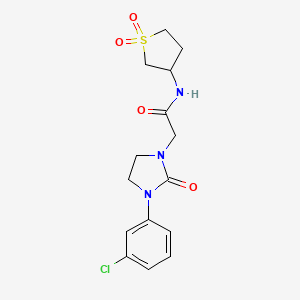
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)
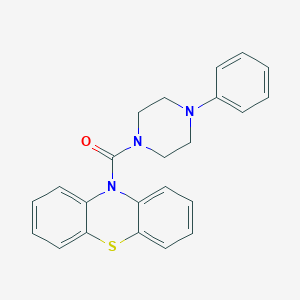

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)